5,8-dimethoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine
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Overview
Description
5,8-dimethoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dimethoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of methoxy and methyl groups through electrophilic aromatic substitution reactions. The morpholine moiety is then attached via nucleophilic substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5,8-dimethoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methyl and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5,8-dimethoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 5,8-dimethoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
8-methoxyquinoline: A derivative with a single methoxy group.
4-methylquinoline: A derivative with a single methyl group.
N-(2-morpholin-4-ylethyl)quinoline: A derivative with a morpholine moiety.
Uniqueness
5,8-dimethoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine is unique due to its combination of methoxy, methyl, and morpholine substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5,8-dimethoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-13-12-16(19-6-7-21-8-10-24-11-9-21)20-18-15(23-3)5-4-14(22-2)17(13)18/h4-5,12H,6-11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQGLGNPGWNDKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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